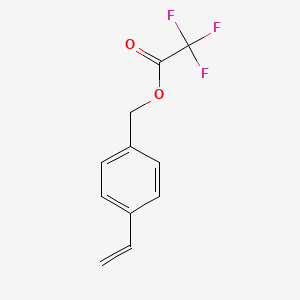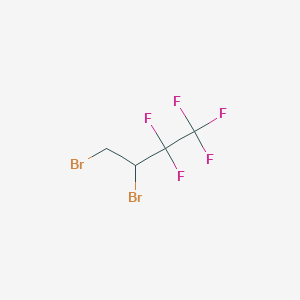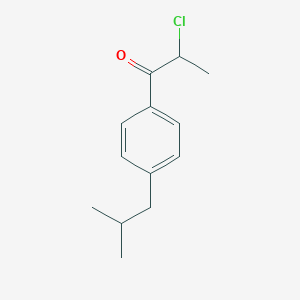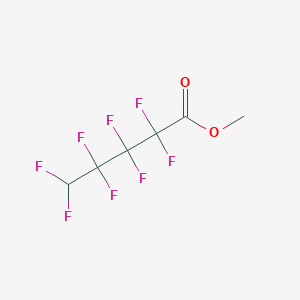
Trifluoroacétate de 4-vinylbenzyle
Vue d'ensemble
Description
4-Vinylbenzyl trifluoroacetate is a chemical compound belonging to the family of vinylbenzyl derivatives. It is characterized by the presence of a trifluoroacetate group attached to a vinylbenzyl moiety. This compound is widely used in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
4-Vinylbenzyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of bioactive materials and drug delivery systems.
Medicine: Investigated for its potential in creating antimicrobial coatings and materials.
Industry: Utilized in the production of specialty polymers and coatings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzyl trifluoroacetate typically involves the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of 4-Vinylbenzyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylbenzyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in polymerization reactions, forming polymers with unique properties.
Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield 4-vinylbenzyl alcohol and trifluoroacetic acid.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization of 4-Vinylbenzyl trifluoroacetate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Polymerization: Polymers with vinylbenzyl units.
Hydrolysis: 4-Vinylbenzyl alcohol and trifluoroacetic acid.
Mécanisme D'action
The mechanism of action of 4-Vinylbenzyl trifluoroacetate is primarily related to its ability to undergo polymerization and hydrolysis. The vinyl group allows for the formation of polymers, while the trifluoroacetate group can be hydrolyzed to release trifluoroacetic acid, which can act as a catalyst or reactant in various chemical processes .
Comparaison Avec Des Composés Similaires
4-Vinylbenzyl chloride: Similar structure but with a chloride group instead of trifluoroacetate.
4-Vinylbenzyl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
Uniqueness: 4-Vinylbenzyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like hydrolysis and polymerization .
Propriétés
IUPAC Name |
(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUWQGVPNPHEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380764 | |
| Record name | 4-Vinylbenzyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229956-99-4 | |
| Record name | 4-Vinylbenzyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















